

An In-depth Technical Guide to the Stereochemistry of Phepropeptin A

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Compound of Interest

Compound Name: *Phepropeptin A*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemical composition of **Phepropeptin A**, a cyclic hexapeptide with notable cell permeability. The information presented herein is crucial for understanding its structure-activity relationship and for guiding synthetic efforts in the development of novel therapeutic agents. All data and protocols are derived from the key findings reported in "Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides."

Core Structure and Stereochemical Configuration

Phepropeptin A is a cyclic hexapeptide with the sequence cyclo(-L-Phe-L-Pro-L-Phe-L-Val-L-Phe-L-Ala-). The constituent amino acids and their determined stereochemistry are essential for its biological activity. The natural stereochemical pattern has been shown to be significantly more cell-permeable compared to its synthetic epimers.

Amino Acid Composition and Stereochemistry

The stereochemistry of the amino acid residues in natural **Phepropeptin A** has been confirmed through total synthesis and subsequent comparison of spectroscopic data with the isolated natural product. All amino acid residues in **Phepropeptin A** possess the L-configuration.

Table 1: Stereochemical Configuration of Amino Acid Residues in **Phepropeptin A**

Residue Position	Amino Acid	Stereochemistry
1	Phenylalanine	L
2	Proline	L
3	Phenylalanine	L
4	Valine	L
5	Phenylalanine	L
6	Alanine	L

Quantitative Data for Stereochemical Confirmation

The structural integrity and stereochemistry of synthetically produced **Phepropeptin A** were validated by comparing its nuclear magnetic resonance (NMR) spectra with those of the natural product. The identical ^1H NMR spectra confirm the assigned structure and stereochemistry.

Table 2: ^1H NMR Spectroscopic Data for Synthetic **Phepropeptin A** in CDCl_3

Position	Proton	Chemical Shift (ppm)
L-Phe ¹	NH	7.58
αH	4.75	
βH	3.25, 3.15	
Aromatic	7.30-7.15	
L-Pro ²	αH	
βH, γH, δH	2.30-1.80	
L-Phe ³	NH	7.65
αH	4.80	
βH	3.10, 2.95	
Aromatic	7.30-7.15	
L-Val ⁴	NH	
αH	4.20	
βH	2.15	
γCH ₃	1.05, 0.95	
L-Phe ⁵	NH	
αH	4.90	
βH	3.30, 3.05	
Aromatic	7.30-7.15	
L-Ala ⁶	NH	
αH	4.60	
βCH ₃	1.40	

Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.

Experimental Protocols

The synthesis and stereochemical confirmation of **Phepropeptin A** involve a multi-step process, including solid-phase peptide synthesis, solution-phase cyclization, and spectroscopic analysis.

Solid-Phase Peptide Synthesis (SPPS) of Linear Phepropeptin A Precursor

This protocol outlines the manual synthesis of the linear hexapeptide precursor using Fmoc/tBu chemistry.

Materials:

- Rink Amide MBHA resin
- Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Ala-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- 20% (v/v) piperidine in dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM.

- **Amino Acid Coupling:** a. Pre-activate the first amino acid (Fmoc-L-Ala-OH) by dissolving it with DIC and OxymaPure in DMF. b. Add the activated amino acid solution to the resin and shake for 2 hours.
- **Washing:** Wash the resin with DMF and DCM.
- **Repeat Cycles:** Repeat steps 2-5 for each subsequent amino acid in the sequence (L-Phe, L-Val, L-Phe, L-Pro, L-Phe).
- **Final Deprotection:** After the final coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
- **Cleavage:** Cleave the linear peptide from the resin using the TFA cleavage cocktail for 2 hours.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the linear peptide by reverse-phase HPLC.

Solution-Phase Cyclization

Materials:

- Purified linear peptide precursor
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- N,N-Diisopropylethylamine (DIPEA)
- DMF

Procedure:

- Dissolve the linear peptide in DMF at a low concentration (e.g., 1 mM).
- Add BOP and DIPEA to the solution.
- Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC-MS.
- Upon completion, quench the reaction and remove the solvent under reduced pressure.

- Purify the cyclic peptide by reverse-phase HPLC.

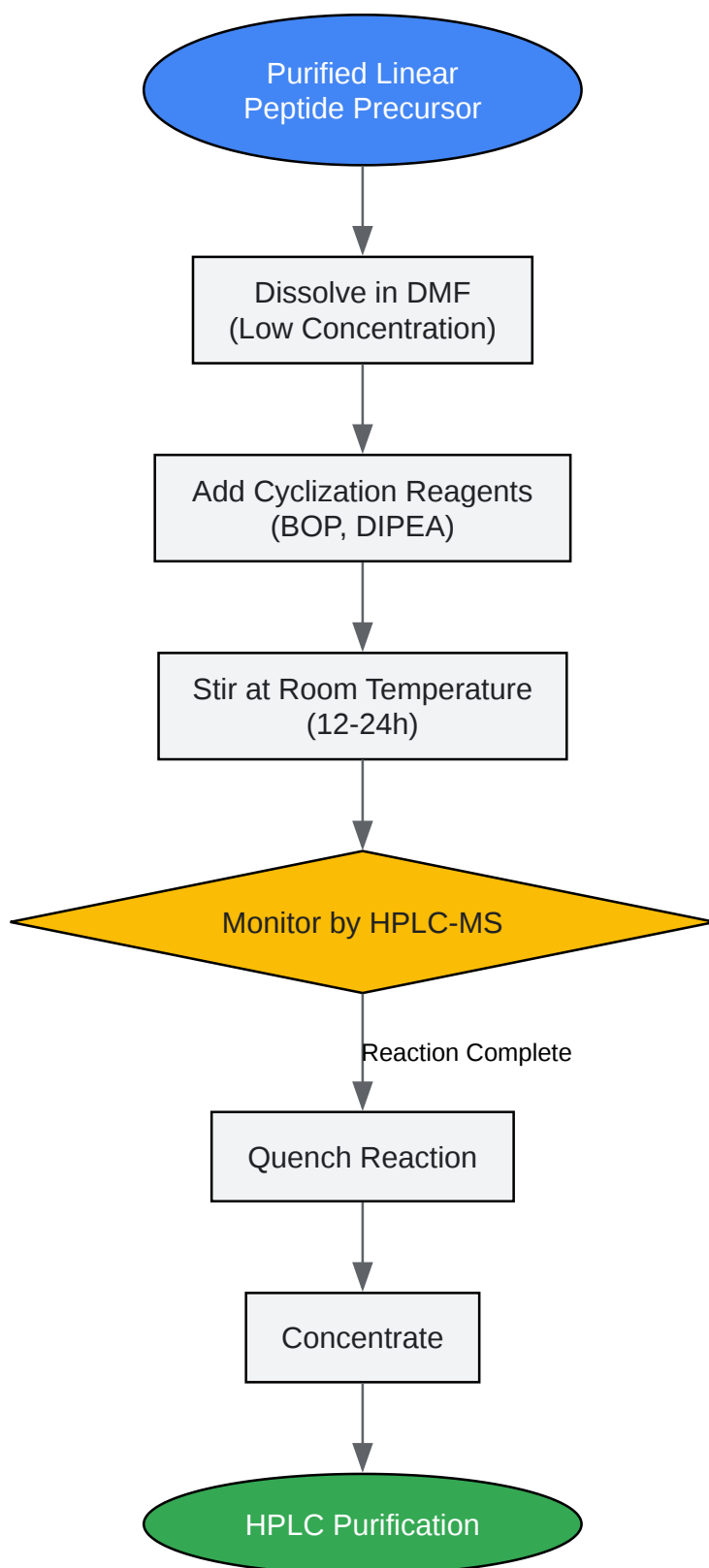
Structural and Stereochemical Confirmation

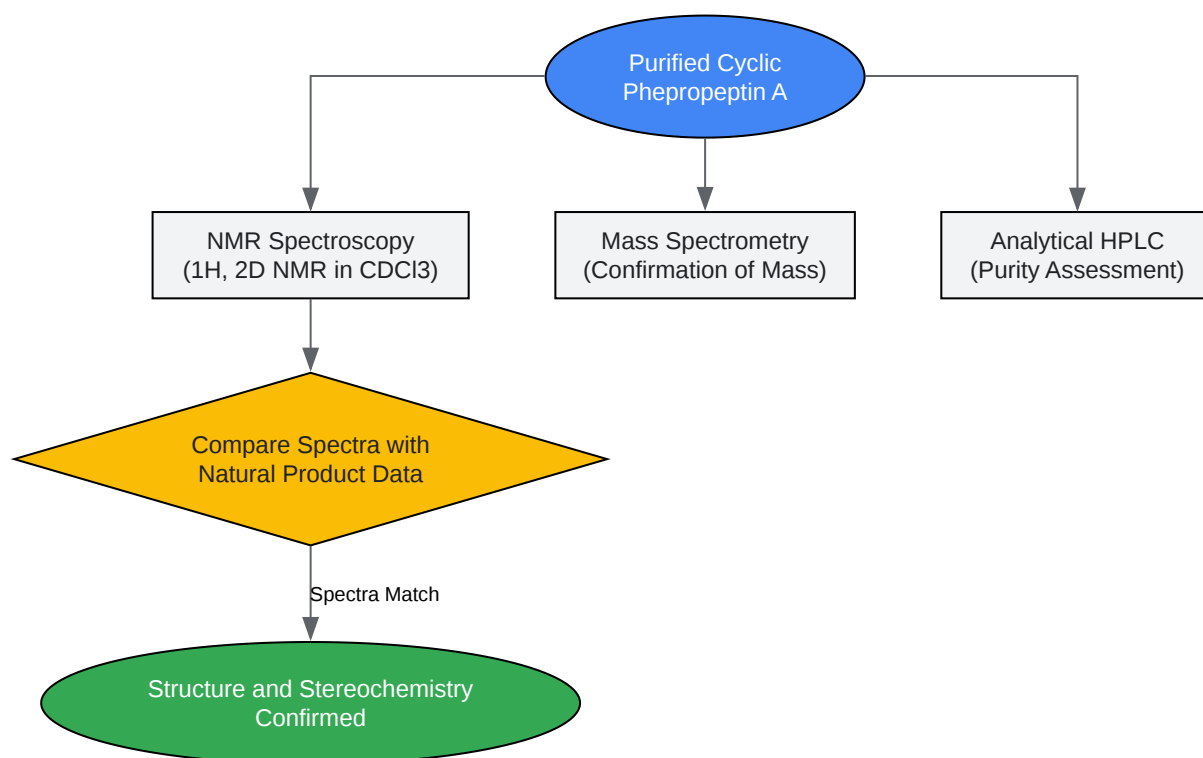
NMR Spectroscopy:

- Dissolve the purified **Phepropeptin A** in deuterated chloroform (CDCl_3).
- Acquire ^1H and 2D NMR (COSY, TOCSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Compare the acquired ^1H NMR spectrum with that of the natural product to confirm structural identity and stereochemistry.

Visualizations of Experimental Workflows







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